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Rapeseed oil

Nutritional Biochemistry Dietary Lipid Profiling Cardiovascular Health

Generic sourcing ignores the compositional range of rapeseed oil (CAS 8002-13-9), leading to premature degradation. Select the variant matching your stability needs: • HOLLRAP: 14.7% slower TPC formation vs. palm olein at 185°C • HELP oil: 4.3× oxidative stability vs. conventional low-erucic (Rancimat 16.4 h vs. 3.8 h) • Standard low-erucic: omega-6/omega-3 ratio of 2.68:1 Specify erucic acid and oleic acid content when ordering.

Molecular Formula
Molecular Weight 0
CAS No. 8002-13-9
Cat. No. B1166066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapeseed oil
CAS8002-13-9
SynonymsRAPESEED OIL; rapedoil; Rapeoil; rapeseedoilfrombrassicarapa; AKOREX L; LIPEX CANOLA-U; BRASSICA NAPUS OIL; CANOLA OIL
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 ml / 500 ml / 2.5 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rapeseed Oil (CAS 8002-13-9): A Procurement Guide for Differentiated Fatty Acid Profiles and Performance Stability


Rapeseed oil, derived from the seeds of Brassica napus, is a globally significant commodity vegetable oil, representing the third largest source of vegetable oil production [1]. Its defining chemical characteristic is a fatty acid composition that can be broadly categorized into traditional high-erucic acid varieties and modern low-erucic acid (canola) varieties, with further specialized variants such as high-oleic and high-erucic low-polyunsaturated (HELP) types. While its use spans food, feed, and industrial applications, the performance and suitability of rapeseed oil are not uniform. The critical procurement decision hinges on selecting the specific variant with a defined fatty acid profile tailored to the intended application's stability and functional requirements, as generic specifications are insufficient [2].

Why Generic Rapeseed Oil Specifications Are Inadequate: The Performance Gap Between Variants and In-Class Alternatives


Treating rapeseed oil as a single, fungible commodity is a common but critical procurement error. The term 'rapeseed oil' encompasses a wide spectrum of fatty acid compositions, from high-erucic acid (46-54%) [1] to low-erucic acid (<2%) [2], and from standard-oleic to high-oleic varieties (>75%). This compositional variance directly translates into a nearly fivefold difference in oxidative stability, measured in hours by the Rancimat method [1]. Furthermore, substituting rapeseed oil with other common vegetable oils like soybean or sunflower oil without considering their distinct fatty acid profiles (e.g., omega-6/omega-3 ratio [3]) can significantly impact both nutritional outcomes and functional performance. The quantitative evidence below demonstrates that for applications where thermal stability, specific fatty acid balance, or frying longevity is paramount, a targeted selection of a specific rapeseed oil variant is not just beneficial but necessary.

Quantitative Differentiation of Rapeseed Oil: Comparative Evidence on Omega Balance, Thermal Stability, and Frying Performance


Superior Omega-6/Omega-3 Fatty Acid Ratio Compared to Soybean and Sunflower Oils

Rapeseed oil possesses a significantly more favorable (lower) omega-6 to omega-3 fatty acid ratio compared to other widely used commodity oils like soybean and sunflower. This is a key nutritional differentiator, as a lower dietary omega-6/omega-3 ratio is associated with reduced inflammation and better cardiovascular outcomes. In a comparative GC-FID analysis of commercial oils, rapeseed oil exhibited an omega-6/omega-3 ratio of 2.68, while soybean oil showed a substantially higher ratio of 9.70 [1]. This evidence confirms rapeseed oil's distinct advantage in providing a more balanced polyunsaturated fatty acid profile.

Nutritional Biochemistry Dietary Lipid Profiling Cardiovascular Health

Engineered High-Oleic Variant Exhibits 5.9-Fold Increase in Oxidative Stability Over Conventional Sunflower Oil

High-oleic rapeseed oil demonstrates substantially superior oxidative stability compared to oils with higher polyunsaturated fatty acid (PUFA) content, such as standard sunflower oil. This is a critical parameter for applications requiring extended shelf life and resistance to rancidity. In a direct comparison using the Rancimat method, high-oleic rapeseed oil achieved a stability measurement that was 5.9 times greater than that of sunflower oil [1].

Food Science Oxidative Stability Shelf-Life Prediction

Dramatic Enhancement of Thermal Stability in Low-PUFA Rapeseed Oil Variants (HELP/HOLP) vs. Conventional Oils

Genetic engineering to reduce polyunsaturated fatty acid (PUFA) content in rapeseed oil leads to a massive and quantifiable improvement in its thermal stability. This is a key differentiator for industrial applications. Rancimat analysis demonstrated that the thermal stability of conventional low erucic rapeseed oil was just 3.8 hours, while the new high oleic low PUFA (HOLP) variant reached 11.3 hours, and the high erucic low PUFA (HELP) variant achieved 16.4 hours [1].

Lipid Chemistry Industrial Oil Engineering Thermal Analysis

Superior Frying Performance: High-Oleic Rapeseed Oil Shows Slower Degradation Than Palm Olein

In extended deep-frying operations, high-oleic low-linolenic rapeseed oil (HOLLRAP) exhibits significantly higher stability compared to palm olein (PALMO), a widely used frying fat. The rate of formation of total polar components (TPC), a key regulatory marker of frying oil degradation, was lower for HOLLRAP. Specifically, the rate of TPC formation was 2.9% per frying day for HOLLRAP, compared to a faster degradation rate of 3.4% per frying day for PALMO [1].

Food Processing Frying Oil Technology Quality Control

Historical Erucic Acid Reduction: A Key Differentiator for Edible-Grade Oils (LEAR)

Modern edible-grade rapeseed oil (low erucic acid rapeseed, LEAR, or 'canola') is a distinct product from its traditional counterpart due to a massive, deliberate reduction in erucic acid. This is a fundamental procurement differentiator based on health and safety regulations. Historical varieties contained 20-45% erucic acid [1], whereas successful plant breeding has lowered this to the order of 0.1% in commercial oils today [2].

Food Safety Oilseed Breeding Nutritional Toxicology

Procurement-Led Application Scenarios for Differentiated Rapeseed Oil Variants


Formulating Foods with a 'Balanced Omega-6/Omega-3' Nutritional Claim

Procurement teams in food manufacturing should specify standard low-erucic acid rapeseed (canola) oil for products where a 'balanced omega-6 to omega-3 ratio' is a key marketing and nutritional differentiator. As evidenced by a direct comparison showing a 2.68:1 ratio, rapeseed oil provides a significantly more favorable profile than widely used alternatives like soybean oil (9.70:1) [1]. This allows for cleaner label claims and alignment with dietary guidelines recommending lower omega-6 intake, a benefit not achievable with generic 'vegetable oil' blends often based on soybean or corn oil.

High-Heat Industrial Frying Operations Requiring Extended Oil Life

For large-scale, intermittent deep-frying of coated foods, procuring high-oleic low-linolenic rapeseed oil (HOLLRAP) is a superior operational choice over both standard rapeseed oil and even common frying fats like palm olein (PALMO). Direct evidence from a 6-day frying simulation at 185°C demonstrates that HOLLRAP degrades 14.7% slower than PALMO based on the rate of total polar component (TPC) formation (2.9% vs. 3.4% per day) [2]. This translates directly to a longer usable oil life, reduced oil change frequency, lower waste disposal costs, and more consistent fried product quality.

Engineering High-Performance Biolubricants and Industrial Fluids

Research and development for industrial lubricants, hydraulic fluids, or chain oils should prioritize the procurement of HELP (High Erucic Low Polyunsaturate) rapeseed oil. Its exceptionally high oxidative stability is a primary performance metric. Rancimat data shows that HELP oil has an induction time of 16.4 hours, which is 4.3 times greater than that of conventional low erucic rapeseed oil (3.8 hours) [3]. This quantifiable stability advantage makes it a viable, high-performance bio-based alternative to mineral oils in applications where thermal and oxidative stress are significant.

Food Product Development Requiring a Shelf-Stable, High-Oleic Base Oil

For products like salad dressings, mayonnaise, or spray oils requiring a long ambient shelf life without antioxidant addition, procurement should focus on high-oleic rapeseed oil. Its stability is proven to be superior to that of refined olive oil and significantly higher than sunflower oil in Rancimat tests [4]. This class-level evidence supports its selection over less stable polyunsaturated oils to minimize rancidity, off-flavor development, and vitamin degradation over the product's intended lifespan.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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